1-(3-Chloropyridin-2-yl)piperazine hydrochloride
Overview
Description
1-(3-Chloropyridin-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N3. It is often used as a reagent in organic synthesis, a ligand in coordination chemistry, and has applications in pharmaceuticals .
Preparation Methods
The synthesis of 1-(3-Chloropyridin-2-yl)piperazine hydrochloride typically involves the reaction of 3-chloropyridine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as toluene, and the product is purified through crystallization or other separation techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Chloropyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coordination Chemistry: It acts as a ligand, forming complexes with metals.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions, forming coordination complexes that can influence various chemical and biological processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(3-Chloropyridin-2-yl)piperazine hydrochloride can be compared with other similar compounds such as:
1-(3-Chlorophenyl)piperazine hydrochloride: Used in pharmaceuticals and as a research chemical.
1-(3-Chloropyridin-2-yl)piperazine dihydrochloride: Another form of the compound with similar applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and binding properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGSEDSIYNTQAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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